Salicylic acid, butyrate
CAS No.: 71974-02-2
Cat. No.: VC18433563
Molecular Formula: C11H12O4
Molecular Weight: 208.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 71974-02-2 |
---|---|
Molecular Formula | C11H12O4 |
Molecular Weight | 208.21 g/mol |
IUPAC Name | 2-butanoyloxybenzoic acid |
Standard InChI | InChI=1S/C11H12O4/c1-2-5-10(12)15-9-7-4-3-6-8(9)11(13)14/h3-4,6-7H,2,5H2,1H3,(H,13,14) |
Standard InChI Key | WYPOHFPDZTUCMQ-UHFFFAOYSA-N |
Canonical SMILES | CCCC(=O)OC1=CC=CC=C1C(=O)O |
Introduction
Biochemical Profiles of Salicylic Acid and Butyrate
Salicylic Acid: Structure and Function
Salicylic acid (C₇H₆O₃) is a phenolic compound derived from the metabolism of salicin, a natural substance found in willow bark. Its structure includes a hydroxyl group attached to the benzene ring at the ortho position, enabling hydrogen bonding and acidity (pKa ≈ 2.97). This acidity underpins its keratolytic activity, which promotes exfoliation by disrupting desmosomal connections in the stratum corneum . Salicylic acid is a precursor to acetylsalicylic acid (aspirin) and is utilized in topical formulations for treating acne, psoriasis, and warts due to its anti-inflammatory and comedolytic effects .
Butyrate: Production and Physiological Roles
Butyrate (C₄H₇O₂⁻), the conjugate base of butyric acid, is a SCFA produced primarily by microbial fermentation of dietary fiber in the colon. Key producers include Faecalibacterium, Roseburia, and Eubacterium species, which metabolize carbohydrates via the butyryl-CoA:acetate CoA-transferase pathway . Butyrate serves as the primary energy source for colonocytes, contributing to 60–70% of their ATP production . It also stabilizes hypoxia-inducible factor (HIF), maintaining the anaerobic gut environment, and enhances intestinal barrier integrity by upregulating Claudin-1 and synaptopodin expression .
Mechanisms of Action in Human Health
Salicylic Acid in Dermatology and Beyond
Salicylic acid’s lipophilic nature allows penetration into sebaceous follicles, dissolving sebum and reducing Cutibacterium acnes colonization. It inhibits cyclooxygenase (COX) enzymes, diminishing prostaglandin synthesis and inflammation . Emerging research suggests systemic effects, including modulation of nuclear factor-kappa B (NF-κB) signaling, which may extend its utility to chronic inflammatory conditions .
Table 1: Clinical Applications of Salicylic Acid
Butyrate’s Role in Gastrointestinal Health
Butyrate exerts epigenetic effects via histone deacetylase (HDAC) inhibition, modulating gene expression in colonic epithelial cells . It enhances regulatory T-cell (Treg) differentiation through GPR109a activation, suppressing pro-inflammatory cytokines like IL-6 and IL-17 . In colorectal cancer (CRC), butyrate inhibits Wnt/β-catenin and Akt/ERK pathways, reducing tumor proliferation and promoting apoptosis .
Table 2: Butyrate’s Impact on Gut Microbiota and Host
Therapeutic Applications and Clinical Evidence
Salicylic Acid in Modern Medicine
Topical salicylic acid remains a first-line treatment for mild-to-moderate acne, with studies demonstrating a 65–80% reduction in lesion count over 8–12 weeks . Its role in photoprotection is emerging, as it mitigates UV-induced oxidative stress by scavenging free radicals . Oral formulations, though limited by gastrointestinal toxicity, are being explored for cardiovascular benefits due to antiplatelet effects .
Butyrate as a Microbiome-Derived Therapeutic
Sodium butyrate (NaB) supplementation (500–1,500 mg/day) has shown promise in CRC prevention, reducing adenoma recurrence by 30–40% in clinical trials . Butyrate enemas improve symptoms in 60–70% of ulcerative colitis patients by restoring mucosal integrity and reducing IL-12 and TNF-α levels . Additionally, NaB enhances chemotherapy efficacy by sensitizing CRC cells to 5-fluorouracil via p21 upregulation .
Industrial and Synthetic Considerations
Synthesis of Butyrate Derivatives
Butyrate esters, such as methyl butyrate, are synthesized via enzymatic catalysis. Aspergillus fumigatus lipase achieves 84.2% conversion of vinyl butyrate to methyl butyrate at 40°C in 16 hours . Optimization of methanol molarity (2M) and solvent systems (n-hexane) maximizes yield while minimizing enzyme denaturation .
Challenges in Salicylic Acid Formulation
Stability issues arise in aqueous formulations due to salicylic acid’s pH-dependent solubility. Encapsulation in lipid nanoparticles (LNPs) enhances bioavailability, with studies reporting a 2.5-fold increase in epidermal retention compared to conventional gels .
Future Directions and Research Gaps
Unanswered Questions in Butyrate Therapeutics
Optimal dosing regimens for NaB remain undefined, with interindividual variability in gut microbiota composition affecting response . Long-term safety data beyond 24 months is lacking, necessitating longitudinal studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume